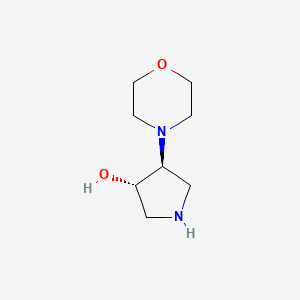

trans-4-(4-Morpholinyl)-3-pyrrolidinol

Description

Significance of Pyrrolidine (B122466) and Morpholine (B109124) Architectures in Chemical Biology Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and catalysts. researchgate.net Its prevalence stems from its unique conformational flexibility and its ability to serve as a chiral scaffold, influencing the biological activity of the parent molecule. hmdb.ca The pyrrolidine core is central to the structure of the amino acid proline, which plays a critical role in protein structure and function. In drug discovery, the pyrrolidine scaffold is found in a wide range of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.

The combination of these two important heterocyclic systems in trans-4-(4-Morpholinyl)-3-pyrrolidinol creates a bifunctional scaffold with a rich chemical space to explore for the development of novel bioactive compounds.

Stereochemical Considerations within the Pyrrolidine Ring System

The pyrrolidine ring of proline, for instance, can exist in two predominant conformations known as Cγ-endo and Cγ-exo. researchgate.net The presence of substituents can stabilize one conformation over the other, thereby "locking" the ring into a preferred geometry. ua.es This conformational restriction is a key strategy in drug design to enhance binding affinity and selectivity for a particular protein target. The "trans" configuration in this compound dictates a specific spatial arrangement of the hydroxyl and morpholinyl groups, which in turn influences the conformational preferences of the pyrrolidine ring and presents a defined three-dimensional vector for further chemical modifications.

Overview of this compound as a Foundational Heterocyclic Scaffold

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules. nih.gov Its utility stems from the presence of multiple reactive sites: the secondary amine of the pyrrolidine ring, the hydroxyl group, and the tertiary amine of the morpholine ring. These functional groups allow for a variety of chemical transformations, enabling the attachment of diverse substituents and the construction of larger, more intricate molecular frameworks.

The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the development of stereochemically defined compounds. unibo.it By using this pre-formed, stereochemically defined core, chemists can avoid complex and often low-yielding stereoselective reactions later in a synthetic sequence. This approach is particularly valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The scaffold provides a rigid core upon which various side chains and functional groups can be appended, allowing for a systematic exploration of structure-activity relationships.

While detailed research findings on the direct biological activities of this compound are not extensively published, its value lies in its role as a key intermediate. The structural features it possesses are commonly found in molecules targeting a wide range of biological pathways, suggesting its potential as a starting point for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYNAFYREQNMKG-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@H]2CNC[C@@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4 4 Morpholinyl 3 Pyrrolidinol and Its Analogues

Stereoselective Synthesis of Pyrrolidinol Core Structures

The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active compounds, making the development of stereoselective synthetic methods a significant area of research. nih.gov The primary challenge lies in controlling the stereochemistry at the C3 and C4 positions to achieve the desired trans configuration of the hydroxyl and morpholinyl groups.

Enantioselective catalysis provides an efficient route to chiral pyrrolidine derivatives by employing chiral catalysts to control the stereochemical outcome of a reaction. acs.orgnih.gov One of the most powerful methods for constructing enantioenriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. acs.orgresearchgate.net This approach allows for the simultaneous formation of multiple stereocenters with high levels of enantio- and diastereoselectivity. acs.orgacs.org For instance, copper(I) catalyst systems have been successfully employed in the enantioselective cycloaddition to synthesize tetrasubstituted pyrrolidine cores. researchgate.net Phosphine-catalyzed cascade reactions have also been developed for the enantioselective synthesis of pyrrolidines. nih.gov

Kinetic resolution is another key strategy for obtaining enantiomerically pure pyrrolidinols. rsc.org This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified starting material or the enantiomerically enriched product. rsc.org Enzymatic methods, utilizing hydrolases like lipases and proteases, are particularly effective for the kinetic resolution of racemic pyrrolidine derivatives, offering high enantioselectivity under mild conditions. rsc.org Innovations such as dynamic kinetic resolution (DKR) and parallel kinetic resolution (PKR) have further enhanced the efficiency of these processes by overcoming the 50% theoretical yield limit of traditional kinetic resolution. rsc.org

| Strategy | Description | Key Features | References |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene catalyzed by a chiral catalyst to form a pyrrolidine ring. | High enantio- and diastereoselectivity; simultaneous formation of multiple stereocenters. | acs.orgresearchgate.netacs.org |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer of a racemic pyrrolidinol. | High enantioselectivity; mild reaction conditions. | rsc.org |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Theoretical yield up to 100%. | rsc.org |

Achieving the trans configuration in 3,4-disubstituted pyrrolidines is a key synthetic challenge. researchgate.net Various diastereoselective methods have been developed to control the relative stereochemistry of the substituents. mdpi.comresearchgate.net One common approach involves the use of cyclic precursors, such as proline or 4-hydroxyproline, where the existing stereocenters direct the stereochemical outcome of subsequent reactions. mdpi.comresearchgate.netacs.org For example, starting from trans-4-hydroxy-L-proline, a sequence of protection, oxidation, and stereoselective reduction steps can be employed to install the desired stereochemistry. acs.org

Ring-closing reactions of acyclic precursors are also a powerful tool for constructing the pyrrolidine ring with defined stereochemistry. acs.orgnih.gov Intramolecular cyclization strategies, such as radical cyclizations and intramolecular Michael additions, can provide high levels of diastereoselectivity depending on the substrate and reaction conditions. acs.orgresearchgate.net For instance, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov The stereochemical outcome of these cyclizations is often influenced by the conformational preferences of the acyclic precursor. rsc.org

| Method | Starting Material | Key Transformation | Stereochemical Control | References |

|---|---|---|---|---|

| Chiral Pool Synthesis | trans-4-Hydroxy-L-proline | Functional group manipulation | Substrate-controlled | acs.org |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper-promoted cyclization | Reagent-controlled | nih.gov |

| Radical Cyclization | Amino-tethered vinyl bromides | 6-endo-trig radical cyclization | Transition-state controlled | acs.org |

Strategies for Morpholine (B109124) Ring Incorporation

The morpholine moiety is a key structural feature of trans-4-(4-Morpholinyl)-3-pyrrolidinol. The incorporation of this ring can be achieved through various synthetic strategies. researchgate.netnih.gov In many cases, the morpholine ring is introduced by nucleophilic substitution of a suitable leaving group on the pyrrolidine precursor with morpholine. This reaction typically involves the use of a base to facilitate the displacement.

Alternatively, the morpholine ring can be constructed in a stepwise manner on the pyrrolidine scaffold. This may involve the introduction of an aminoethoxy group followed by an intramolecular cyclization to form the morpholine ring. Solid-phase synthesis techniques have also been employed for the stereoselective synthesis of morpholine derivatives. nih.gov

Chemical Linkage Methodologies for Pyrrolidine-Morpholine Assemblies

The final step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the pyrrolidine and morpholine rings. researchgate.netnih.gov

Direct C-N bond formation can be achieved through nucleophilic aromatic substitution if an activated aromatic precursor is used. However, for saturated systems like pyrrolidine, direct amination is more common. This can be accomplished by reacting an appropriate pyrrolidine electrophile (e.g., a tosylate or halide) with morpholine as the nucleophile. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for C-N bond formation, although they are more commonly applied to aryl-amine couplings. acs.org

Reductive amination is a widely used and efficient method for forming C-N bonds. researchgate.netchemrxiv.org This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov In the context of this compound synthesis, a 4-oxopyrrolidine derivative can be reacted with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to directly install the morpholinyl group. chemrxiv.org This method is often highly stereoselective, with the stereochemical outcome being influenced by the choice of reducing agent and the steric environment around the carbonyl group.

| Methodology | Description | Key Reagents | Advantages | References |

|---|---|---|---|---|

| Direct C-N Bond Formation | Nucleophilic substitution of a leaving group on the pyrrolidine ring by morpholine. | Pyrrolidine with a leaving group (e.g., OTs, Br), Morpholine, Base | Straightforward, often high-yielding. | researchgate.netnih.gov |

| Reductive Amination | Reaction of a 4-oxopyrrolidine with morpholine followed by in situ reduction. | 4-Oxopyrrolidine, Morpholine, Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, good functional group tolerance, often stereoselective. | researchgate.netchemrxiv.org |

Diversification and Functionalization of the this compound Framework

The diversification of the this compound scaffold is crucial for developing new analogues and exploring their potential applications. Key strategies would focus on the selective modification of its reactive sites: the hydroxyl group, the pyrrolidine nitrogen, and the morpholine nitrogen.

The presence of both a secondary amine (pyrrolidine nitrogen) and a secondary alcohol (hydroxyl group) on the core structure necessitates regioselective control during functionalization. Direct derivatization can be challenging due to the competitive nucleophilicity of the nitrogen and oxygen atoms. google.com

Hydroxyl Group Functionalization: The hydroxyl group can be targeted for reactions such as etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. To achieve selectivity, the more nucleophilic pyrrolidine nitrogen typically requires a protecting group (e.g., Boc, Cbz, or benzyl) prior to modifying the hydroxyl center. Once the hydroxyl group is functionalized, the protecting group on the nitrogen can be removed to allow for further diversification at that site.

The this compound framework contains two distinct heterocyclic nitrogen atoms: the secondary nitrogen within the pyrrolidine ring and the tertiary nitrogen of the morpholine substituent.

Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is the primary site for introducing substituents to the core scaffold. Its modification through alkylation, acylation, or more complex coupling reactions is a principal strategy for creating analogues.

Morpholine Nitrogen: As a tertiary amine, the morpholine nitrogen is generally less reactive than the pyrrolidine nitrogen. However, it can undergo reactions such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts, which can alter the molecule's solubility and biological properties. It can also be subject to oxidation to form an N-oxide.

Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific applications on the this compound molecule are not detailed in the literature, their use on related heterocyclic scaffolds is widespread. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: To utilize Suzuki coupling, the pyrrolidine scaffold would first need to be functionalized with a halide or triflate. For example, N-arylation could be achieved by coupling an N-unsubstituted or suitably protected 3-hydroxy-4-morpholinylpyrrolidine precursor with an arylboronic acid. Alternatively, if a halogenated derivative of the scaffold were prepared, it could be coupled with various organoboron reagents to introduce diverse substituents. mdpi.com

Stille Reaction: The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, offers a complementary approach. wikipedia.orgorganic-chemistry.org Its tolerance for a wide range of functional groups makes it a viable, albeit less common due to tin toxicity, method for complex molecule synthesis. wikipedia.org A halogenated derivative of the pyrrolidinol scaffold could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. nih.govlibretexts.org

The general conditions for these reactions on heterocyclic systems are summarized below.

| Coupling Reaction | Typical Catalyst | Common Substrates | Potential Application on Scaffold |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl halides, Aryl/vinyl boronic acids | N-arylation, C-arylation (on a pre-functionalized ring) |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl/vinyl halides, Organostannanes | N-arylation, C-alkylation/arylation (on a pre-functionalized ring) |

This table represents general conditions and would require optimization for the specific substrate.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org It is a powerful method for aminomethylation and constructing more complex nitrogen-containing molecules. nih.gov

In the context of the this compound framework, the secondary pyrrolidine nitrogen could act as the amine component in a Mannich reaction. Reacting it with formaldehyde (B43269) and a suitable carbon acid (e.g., a ketone, phenol, or alkyne) would lead to the introduction of a new substituent at the pyrrolidine nitrogen, yielding a "Mannich base." This approach provides a straightforward route to analogues with diverse functionalities. For example, a 4-hydroxypyrrolidine derivative has been used to catalyze an anti-selective Mannich reaction, highlighting the utility of this scaffold in related transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For trans-4-(4-Morpholinyl)-3-pyrrolidinol, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are essential for confirming its constitution, configuration, and preferred conformation.

The trans configuration of the substituents on the pyrrolidine (B122466) ring is a key stereochemical feature. This arrangement can be confirmed through the analysis of proton-proton coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) correlations. frontiersin.org In the trans isomer, the protons on C3 and C4 are expected to exhibit a specific coupling constant, the magnitude of which depends on the dihedral angle between them, as dictated by the ring's conformation. NOE experiments can reveal through-space proximity between protons, further corroborating the relative stereochemistry. frontiersin.org

The pyrrolidine ring is known to exist in dynamically interconverting envelope or twisted conformations. nih.gov The specific puckering of the ring in this compound would be influenced by the steric and electronic nature of the large morpholinyl group and the hydroxyl group. Similarly, the morpholine (B109124) ring typically adopts a stable chair conformation. Detailed analysis of chemical shifts and coupling constants provides critical information about the predominant conformers in solution. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions. The values below represent expected regions based on analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine N-H | Broad singlet | - | Chemical shift is solvent-dependent; may exchange with D₂O. |

| Pyrrolidine C2-H₂ | Multiplet | ~50-55 | Protons are diastereotopic. |

| Pyrrolidine C3-H (CHOH) | Multiplet | ~70-75 | Position influenced by the hydroxyl group. |

| Pyrrolidine C4-H (CHN) | Multiplet | ~60-65 | Position influenced by the morpholinyl nitrogen. |

| Pyrrolidine C5-H₂ | Multiplet | ~45-50 | Protons are diastereotopic. |

| Morpholine C2'/C6'-H₂ | Multiplet | ~65-70 | Protons adjacent to oxygen. |

| Morpholine C3'/C5'-H₂ | Multiplet | ~48-53 | Protons adjacent to nitrogen. |

X-ray Crystallography for Three-Dimensional Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique would unequivocally confirm the trans stereochemistry of this compound by determining the precise spatial arrangement of its atoms. mdpi.com

An X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsion angles. mdpi.com This data allows for a precise characterization of the ring puckering of the pyrrolidinol ring and confirms the expected chair conformation of the morpholine substituent. mdpi.com Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds involving the hydroxyl and secondary amine groups, which are critical for the stability of the solid-state structure. mdpi.com While a specific crystal structure for this compound is not publicly documented in the reviewed literature, the expected parameters can be tabulated.

Table 2: Illustrative Crystallographic Data Parameters for this compound Note: These values would be determined from experimental single-crystal X-ray diffraction analysis.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | To be determined (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. | To be determined (e.g., P2₁/c). |

| Unit Cell Dimensions (Å) | The lengths of the edges of the unit cell (a, b, c) and angles (α, β, γ). | To be determined. |

| Z | The number of molecules in the unit cell. | To be determined. |

| Key Torsion Angles (°) | Angles defining the conformation of the rings. | Would confirm pyrrolidine puckering and morpholine chair conformation. |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds. | Expected interactions involving O-H and N-H groups, defining the crystal packing. |

Vibrational and Electronic Spectroscopy for Structural Characterization

Vibrational and electronic spectroscopy techniques, such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, are used to characterize the functional groups and electronic properties of a molecule.

Vibrational spectroscopy is particularly useful for identifying the functional groups present in this compound. nih.gov The IR and Raman spectra would display characteristic bands corresponding to the vibrations of specific bonds. For instance, a broad absorption band in the IR spectrum around 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. A band in a similar region would also correspond to the N-H stretch of the secondary amine in the pyrrolidine ring. Other key vibrations include the C-O-C stretching of the morpholine ether linkage (typically around 1100 cm⁻¹) and C-N stretching vibrations. nih.govglobal-sci.com

Electronic (UV-Vis) spectroscopy provides information on electronic transitions within the molecule. As this compound consists of saturated heterocyclic rings, it is not expected to have strong absorptions in the visible or near-UV region, which are typically associated with conjugated π-systems. Any observed absorptions would likely be at shorter wavelengths, corresponding to n → σ* transitions. researchgate.netglobal-sci.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3400 - 3200 (broad) |

| Secondary Amine (N-H) | Stretching | 3400 - 3250 |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Ether (C-O-C) | Asymmetric Stretching | ~1100 |

| Amine (C-N) | Stretching | 1250 - 1020 |

Thermal Analysis and Solid-State Characterization Methodologies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the solid-state properties of a compound, such as its thermal stability, melting point, and decomposition behavior. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide information about the purity and crystalline nature of the solid.

TGA measures the change in mass of a sample as it is heated. The TGA curve would indicate the temperature at which the compound begins to decompose. For a stable, non-hydrated small molecule, the TGA curve would typically show a flat baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. nih.govnih.gov These analyses are crucial for determining the material's stability under thermal stress.

Table 4: Data Obtained from Thermal Analysis of this compound

| Analysis Technique | Measured Parameter | Information Provided |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | Temperature of solid-to-liquid phase transition; indicator of purity. |

| Differential Scanning Calorimetry (DSC) | Enthalpy of Fusion (ΔHₘ) | Energy required for melting; relates to the strength of the crystal lattice. |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tₔ) | Temperature at which significant mass loss begins, indicating thermal stability. |

| Thermogravimetric Analysis (TGA) | Mass Loss Profile | Stages of decomposition and final residual mass. |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Elucidation of Structure-Activity Correlations in trans-4-(4-Morpholinyl)-3-pyrrolidinol Derivatives

The biological activity of compounds derived from the this compound scaffold is profoundly influenced by the chemical nature and spatial orientation of substituents on both the pyrrolidine (B122466) and morpholine (B109124) rings.

The pyrrolidine ring serves as a versatile scaffold in drug discovery, largely due to its three-dimensional structure and the stereogenic potential of its carbon atoms. researchgate.netnih.gov The spatial arrangement of substituents on this ring can significantly alter the biological profile of a molecule by changing its binding mode to target proteins. researchgate.net

SAR studies on various pyrrolidine-containing compounds have shown that modifications at different positions have distinct effects. For instance, substituents at the C-4 position can influence the puckering of the ring, which in turn affects the orientation of other functional groups. nih.gov This controlled puckering can be crucial for achieving optimal interactions within a receptor's binding pocket. Similarly, substituents at the C-2 position can shift the basicity of the pyrrolidine nitrogen, impacting its potential for ionic interactions. nih.gov

In the context of related heterocyclic scaffolds, diverse substitution patterns have been shown to regulate activity against various targets. nih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position determined the compound's anticonvulsant activity profile. nih.gov While this compound itself has specific substitution patterns, these general principles highlight the importance of the pyrrolidine core in defining biological recognition. The introduction of chiral centers on the pyrrolidine ring can also lead to selectivity for specific receptor subtypes. nih.gov

The morpholine moiety is a key functional group in many biologically active compounds, including potent and selective inhibitors of kinases such as phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). researchgate.netnih.gov Modifications to this ring system can dramatically alter both potency and selectivity.

In studies of ZSTK474, a PI3K inhibitor featuring a dimorpholinotriazine core, replacement of a single morpholine group with piperazine (B1678402) led to a significant (36-fold) reduction in PI3Kα inhibition. nih.gov However, subsequent N-acetylation of the piperazine ring restored the inhibitory profile, demonstrating the sensitivity of this region to changes in electronics and hydrogen bonding capacity. nih.gov Further modifications revealed that replacing the morpholine with acyclic ethanolamine (B43304) or diethanolamine (B148213) groups could retain high PI3Kα inhibition but with reduced activity against other isoforms, showcasing the role of the morpholine ring in defining isoform selectivity. nih.gov

The introduction of steric bulk on the morpholine ring has been a particularly successful strategy for enhancing selectivity. In a series of pyrazolopyrimidine inhibitors, replacing the standard morpholine ring with bridged morpholines, such as 2,6- or 3,5-ethylene bridged variants, resulted in a profound loss of PI3Kα activity while maintaining potent mTOR inhibition. researchgate.net This modification led to inhibitors with over 1000-fold selectivity for mTOR, a change attributed to a single amino acid difference in the kinase hinge regions of mTOR versus PI3K, which creates a deeper pocket that can accommodate the bulkier bridged systems. researchgate.net

Table 1: Effect of Morpholine Replacement on PI3K Isoform Inhibition in ZSTK474 Analogs

| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

|---|---|---|---|---|---|

| ZSTK474 | None (Reference) | 3.9 | 20.8 | 3.9 | 3.9 |

| 2a | Piperazine | 140 | >1000 | 140 | >1000 |

| 2b | N-acetylpiperazine | 2.9 | 21.0 | 2.9 | 2.9 |

| 6a | Ethanolamine | 9.9 | 104 | 9.8 | 9.8 |

| 6b | Diethanolamine | 3.7 | 104 | 9.8 | 14.6 |

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers of a chiral drug can exhibit significantly different potency, selectivity, and pharmacological profiles. researchgate.netnih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. researchgate.net

For the this compound scaffold, the trans relationship between the hydroxyl group at C-3 and the morpholinyl group at C-4 is a defining stereochemical feature. This specific spatial arrangement dictates how the molecule presents its functional groups to a biological target. Any change from the trans to a cis configuration would fundamentally alter the molecule's three-dimensional shape, likely leading to a different or diminished biological response.

Studies on other chiral molecules confirm the importance of this principle. For example, in a series of C-4" modified aza-macrolides, two distinct stereochemical series were synthesized, each displaying a unique biological activity profile. nih.gov Similarly, the orientation of a methyl group on a pyrrolidine ring was found to be responsible for determining whether a compound acted as a pure estrogen receptor α antagonist. nih.gov In the context of strigolactone analogues, compounds with the natural R-configured butenolide moiety showed enhanced biological activity, highlighting the importance of a specific stereochemical motif for function. researchgate.net These examples underscore that the defined stereochemistry of this compound is integral to its biological recognition and activity. researchgate.net

Computational Approaches to SAR Analysis and Lead Optimization

Computational chemistry provides powerful tools for understanding SAR at a molecular level and guiding the optimization of lead compounds. arxiv.org Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to visualize how ligands interact with their target proteins, predict binding affinities, and rationalize observed biological data. researchgate.netmdpi.com

For derivatives of scaffolds like this compound, molecular docking can be used to predict the binding pose within a target's active site. This information can explain why certain substituents enhance activity while others diminish it. For instance, computational studies on tetrahydroquinoline derivatives revealed that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced selectivity and potency, a finding that was supported by experimental data. researchgate.net

MD simulations can further validate these findings by assessing the stability of the predicted protein-ligand complex over time. researchgate.net In the development of acylsulfonylpiperazine derivatives, a molecular modeling study was employed to analyze the SAR of the novel compounds, providing insights into their antiproliferative effects. researchgate.net These computational approaches allow for the rational design of new analogs with improved properties, reducing the need for exhaustive synthetic efforts by prioritizing compounds with the highest predicted activity. arxiv.org

Pharmacophore Generation and Ligand-Based Design Principles

In cases where the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are essential for lead discovery and optimization. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to its target and elicit a biological response. arxiv.org

By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to screen virtual libraries for new compounds that possess the required features in the correct spatial arrangement. For a scaffold like this compound, a pharmacophore model would likely include features corresponding to the nitrogen and oxygen atoms of the morpholine ring (as potential hydrogen bond acceptors), the hydroxyl group of the pyrrolidine (as a hydrogen bond donor/acceptor), and the basic nitrogen of the pyrrolidine ring.

This approach has been successfully applied in the discovery of various therapeutic agents. Ligand-based 3D-QSAR (Quantitative Structure-Activity Relationship) methods can further refine these models to predict the activity of new compounds. nih.gov By understanding the essential pharmacophoric features of this compound derivatives, medicinal chemists can design novel analogs that retain the necessary features for biological activity while exploring new chemical space to optimize other properties. researchgate.net

Mechanistic Investigations of Molecular Interactions

Quantitative Assessment of Molecular Target Engagement

No specific data on the receptor binding affinities (such as Ki, Kd, or IC50 values), association/dissociation rates, or selectivity profiles for trans-4-(4-Morpholinyl)-3-pyrrolidinol against a panel of receptors could be found in the available literature.

There is no available information detailing the inhibitory activity of this compound against any specific enzymes. Consequently, data on its mechanism of inhibition (e.g., competitive, non-competitive) and kinetic parameters (e.g., Ki, kinact) are absent.

Computational Modeling of Ligand-Target Complexes

No molecular docking studies involving this compound have been published. Therefore, there are no predictions of its binding mode, key interacting amino acid residues, or binding energy scores for any protein target.

No research articles describing molecular dynamics simulations of this compound bound to a biological target are available. Information on the conformational stability of the ligand-target complex, solvent interactions, and dynamic behavior is therefore unavailable.

No quantum chemical calculations detailing the electronic properties, interaction energies (such as binding energies decomposed into electrostatic and van der Waals components), or reactivity of this compound within a protein active site have been reported.

Elucidation of Allosteric and Orthosteric Binding Modalities

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the specific mechanistic investigation of the molecular interactions of this compound. At present, there are no detailed research findings, including data tables on binding affinities or dissociation constants, that would elucidate its allosteric and orthosteric binding modalities.

The concepts of orthosteric and allosteric binding are fundamental in pharmacology. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor or enzyme, the same site as the endogenous ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the receptor that can modulate the binding or efficacy of the orthosteric ligand. This modulation can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding without affecting the orthosteric ligand's effect but potentially blocking other allosteric modulators).

While the pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds and has been the subject of extensive structure-activity relationship (SAR) studies for various targets, specific research into the binding mechanisms of this compound is not available. SAR studies on related pyrrolidine derivatives have, in some contexts, suggested potential for both orthosteric and allosteric interactions depending on the specific substitutions on the pyrrolidine ring and the target protein. However, without direct experimental evidence for this compound, any discussion of its binding modality would be speculative.

Further research, including radioligand binding assays, functional assays in the presence and absence of orthosteric ligands, and structural biology studies such as X-ray crystallography or cryo-electron microscopy, would be necessary to determine whether this compound acts as an orthosteric ligand, an allosteric modulator, or has another mechanism of action.

Due to the absence of specific research data, no data tables on the binding characteristics of this compound can be provided at this time.

Application of Trans 4 4 Morpholinyl 3 Pyrrolidinol Scaffolds in Target Oriented Chemical Synthesis

Development of Kinase Inhibitors (e.g., PI3K, mTOR)

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.net Consequently, the development of dual PI3K/mTOR inhibitors is a major focus in oncology drug discovery. mdpi.commdpi.com The morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR inhibitors, serving as a valuable chemical tool. researchgate.net

Research into pyrrolo[2,3-d]pyrimidines has identified potent PI3K and Akt inhibitors. nih.gov In the synthesis of these compounds, the displacement of a chloride on the pyrimidine (B1678525) core with 3-pyrrolidinol (B147423) was a key step in generating the most active molecules. nih.gov This highlights the importance of the pyrrolidinol scaffold in achieving potent inhibition of this critical cancer-related pathway. While these specific examples utilized 3-pyrrolidinol, the trans-4-substitution pattern of the title compound offers a vector for further modification to enhance potency and selectivity. The synthesis of these inhibitors often starts with a core like 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine, which is then elaborated. nih.gov

Below is a table summarizing the activity of representative kinase inhibitors incorporating a pyrrolidinol-related scaffold.

| Compound ID | Target | Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀) |

| PKI-587 | PI3K/mTOR | N/A | MDA-MB361 | N/A |

| PI-103 | PI3K/mTOR | N/A | N/A | N/A |

Data derived from qualitative descriptions in the literature; specific IC₅₀ values for pyrrolidinol-containing compounds were not detailed in the provided search results.

Design of G-Protein Coupled Receptor (GPCR) Modulators

The trans-4-substituted-3-pyrrolidinol scaffold has proven to be a valuable template for the design of ligands targeting various G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.

Neuropeptide FF Receptor Ligands

The neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is implicated in pain modulation, opioid activity, and other physiological processes. nih.govnih.gov The search for non-peptide ligands for these receptors is an active area of research. A high-throughput screening campaign led to the discovery of a novel proline scaffold with antagonistic activity at NPFF receptors. nih.gov The synthesis of these antagonists began with trans-4-hydroxy-L-proline, a closely related pyrrolidine (B122466) derivative. nih.gov This work underscores the utility of substituted pyrrolidinol cores in generating NPFF receptor ligands. Focused structure-activity relationship (SAR) studies on these proline analogs have yielded compounds with submicromolar potencies. nih.gov

Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4) Modulators

Metabotropic glutamate receptor 4 (mGluR4) is a target for the treatment of neurological disorders such as Parkinson's disease. nih.gov The development of positive allosteric modulators (PAMs) for this receptor is of significant interest. While extensive SAR studies have been conducted on various scaffolds, including the prototypical PAM, PHCCC, the direct application of the trans-4-(4-Morpholinyl)-3-pyrrolidinol scaffold has not been prominently featured in the development of mGluR4 modulators. nih.govnih.gov Research in this area has often focused on other chemotypes, and in some explorations of related scaffolds, the replacement of a phenyl group with a morpholino moiety led to inactive compounds. nih.gov

Dopamine (B1211576) D3 Receptor Ligands

The dopamine D3 receptor is a key target for treating neuropsychiatric disorders. mdpi.com The development of selective D3 antagonists is a significant challenge due to the high homology with the D2 receptor. mdpi.com A successful strategy has been the design of "bitopic ligands," which bind to both the primary (orthosteric) and a secondary (allosteric) binding site. mdpi.com In this approach, a protonated basic amine within the ligand scaffold, such as the nitrogen in a pyrrolidine ring, is crucial for forming a salt bridge in the orthosteric binding site. mdpi.com

Furthermore, novel series of selective dopamine D3 receptor antagonists have been identified based on morpholine scaffolds. nih.gov The combination of a pyrrolidine ring, known to be effective for orthosteric binding, and a morpholine group, which has been successfully used in selective D3 antagonists, suggests that the this compound scaffold is a highly promising template for the design of novel D3 receptor ligands.

Melanocortin-4 Receptor Ligands

The melanocortin-4 receptor (MC4R) is a GPCR that plays a critical role in regulating energy homeostasis and feeding behavior. daneshyari.com A series of trans-4-phenylpyrrolidine-3-carboxamides, which are close structural analogs of the title compound, have been synthesized and characterized as potent ligands for the human MC4R. daneshyari.comnih.gov

Interestingly, stereochemistry plays a crucial role in the functional activity of these ligands. A pair of diastereoisomers, (3S,4R)- and (3R,4S)-compounds, displayed potent but opposing activities as a functional agonist and an antagonist, respectively. daneshyari.comnih.gov The (3S,4R)-compound was a potent agonist, while the (3R,4S)-isomer acted as an antagonist. daneshyari.comnih.gov Both compounds showed high selectivity over other melanocortin receptor subtypes. nih.gov

| Compound ID | Stereochemistry | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |

|---|---|---|---|---|

| 20f-1 | 3S,4R | 11 | Agonist | 24 (EC₅₀) |

| 20f-2 | 3R,4S | 8.6 | Antagonist | 65 (IC₅₀) |

Exploration in Anti-Infective Agent Development

The pyrrolidine ring is a key structural component in various antibacterial agents. Specifically, substituted pyrrolidines have been incorporated into the C-7 position of fluoroquinolones to enhance their antibacterial activity and pharmacokinetic properties. nih.govnih.gov

New pyrrolidine derivatives bearing substituents at the 3- and 4-positions have been synthesized and coupled with quinolinecarboxylic acids to create novel fluoroquinolone antibacterials. nih.gov These compounds have demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such compound, LB20304, which features a 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl) substituent, showed excellent in vivo efficacy and a favorable pharmacokinetic profile. nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of LB20304 against a panel of bacteria, compared to ciprofloxacin. nih.gov

| Organism | LB20304 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|

| S. aureus 6538p | 0.008 | 0.13 |

| MRSA 241 | 4 | 128 |

| S. epidermidis 887E | 0.008 | 0.13 |

| MRSE 178 | 4 | 128 |

| E. faecalis 29212 | 0.063 | 1 |

| P. aeruginosa 1912E | 0.25 | 0.13 |

| E. coli 3190Y | 0.008 | 0.008 |

| E. cloacae P99 | 0.008 | 0.008 |

| A. calcoaceticus 15473 | 0.063 | 0.25 |

Based on a comprehensive review of available scientific literature, there is no specific research data directly linking the chemical compound This compound to the development of Inhibitors of Bacterial Enzymes like InhA, specific Antiparasitic Compounds, or Androgen Receptor Degraders.

While the broader chemical class of pyrrolidine derivatives is a well-established and versatile scaffold in medicinal chemistry for these applications, public-domain research detailing the synthesis and biological evaluation of derivatives from the precise this compound core for these targets could not be located.

Therefore, it is not possible to provide a detailed article on the specified topics for this particular compound. General research on related pyrrolidine scaffolds exists in these fields, but it does not fall within the scope of the requested subject.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purification and Stereoisomer Separation

The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol can result in the formation of stereoisomers, making the development of effective chromatographic separation methods crucial. High-Performance Liquid Chromatography (HPLC) is the foremost technique for both the purification and the analytical separation of these isomers. unife.it Given the chiral nature of the molecule, chiral HPLC is specifically employed to resolve the desired trans diastereomer from any potential cis isomer, as well as to separate the enantiomers of the trans isomer itself. jiangnan.edu.cnmdpi.com

The success of chiral separations hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in resolving a variety of chiral compounds. unife.it The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

Method development involves a systematic optimization of the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline resolution. nih.gov

Table 1: Illustrative Chiral HPLC Method for Stereoisomer Separation

| Parameter | Condition | Purpose |

| Column | Chiralpak AD-H (amylose derivative) | Provides chiral recognition environment |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | Balances analyte retention and elution |

| Flow Rate | 1.0 mL/min | Ensures efficient separation |

| Temperature | 25 °C | Maintains consistent retention times |

| Detection | UV at 210 nm | Monitors the elution of the compound |

| Expected Elution | Peak 1: cis-isomer, Peak 2: trans-isomer | Separation based on differential interaction with CSP |

Spectroscopic Methods in Reaction Monitoring and Process Optimization

Real-time monitoring of chemical reactions is essential for process optimization, ensuring reaction completion, identifying potential intermediates, and minimizing by-product formation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful Process Analytical Technology (PAT) tools for this purpose. magritek.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line or in-line NMR spectroscopy provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products directly in the reaction mixture, often without the need for deuterated solvents. magritek.comchemrxiv.org For the synthesis of this compound, ¹H NMR can be used to track the disappearance of signals corresponding to the starting materials and the concurrent appearance of characteristic signals for the product. For instance, the formation of the morpholine-pyrrolidine bond and the specific stereochemistry of the final product would result in unique chemical shifts and coupling constants for the pyrrolidine (B122466) ring protons.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Observation |

| Starting Material A | Epoxide CH | 3.0 - 3.5 | Signal decreases over time |

| Starting Material B | Morpholine (B109124) N-H | 1.5 - 2.5 (broad) | Signal disappears upon reaction |

| Product | Pyrrolidinol C3-H | 4.0 - 4.5 | Signal appears and intensifies |

| Product | Pyrrolidinol C4-H | 3.5 - 4.0 | Signal appears and intensifies |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable tool for monitoring reaction progress by tracking changes in the vibrational frequencies of functional groups. For example, in a synthesis involving the opening of an epoxide ring by morpholine, FTIR can monitor the disappearance of the characteristic epoxide C-O stretching vibration (around 800-900 cm⁻¹) and the appearance of the O-H stretching band (around 3300-3500 cm⁻¹) from the newly formed hydroxyl group in the product.

Solid-State Analytical Characterization for Polymorphism and Amorphism Studies

The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. magritek.com It is therefore critical to characterize the solid form of this compound to identify any potential polymorphism (the ability to exist in multiple crystalline forms) or the presence of an amorphous state.

X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by the position (2θ angle) and intensity of its peaks. nist.govmdpi.com Amorphous material, lacking long-range molecular order, produces a broad halo instead of sharp peaks. magritek.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and solid-solid phase transitions between polymorphs. nih.gov Different polymorphs of the same compound will typically exhibit different melting points and may show endothermic or exothermic transitions corresponding to changes in their crystal structure upon heating. azom.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess thermal stability and determine the temperature at which the compound begins to decompose. researchgate.net For solvates or hydrates, TGA can quantify the amount of solvent or water present in the crystal lattice by measuring the mass loss at specific temperatures. azom.com

Table 3: Representative Solid-State Characterization Data for Two Hypothetical Polymorphs

| Analytical Technique | Polymorph A | Polymorph B |

| XRPD | Distinct peaks at 2θ = 10.2°, 15.5°, 20.8° | Distinct peaks at 2θ = 12.1°, 18.3°, 22.5° |

| DSC | Sharp melting endotherm at 155 °C | Sharp melting endotherm at 168 °C |

| TGA | No significant weight loss before decomposition at 220 °C | No significant weight loss before decomposition at 235 °C |

Future Directions and Emerging Research Paradigms

Innovations in Sustainable Synthesis of Complex Heterocycles

The synthesis of complex heterocyclic structures like trans-4-(4-Morpholinyl)-3-pyrrolidinol is undergoing a significant transformation driven by the principles of green and sustainable chemistry. sci-hub.senumberanalytics.com Traditional multi-step synthetic routes are often associated with significant waste generation, the use of hazardous reagents, and high energy consumption. chemheterocycles.com Modern approaches aim to mitigate these issues through innovative strategies that enhance efficiency and reduce environmental impact.

Key sustainable methodologies include:

Flow Chemistry: This technology is shifting the paradigm from batch processing to continuous manufacturing. springerprofessional.demdpi.comuc.pt For heterocyclic synthesis, flow chemistry offers superior control over reaction parameters, leading to enhanced yields, cleaner reaction profiles, and improved safety. sci-hub.semdpi.com The ability to telescope multiple reaction steps without isolating intermediates further boosts efficiency and minimizes solvent use. uc.pt

Biocatalysis: The use of enzymes or whole-cell systems provides a highly selective and efficient means to produce chiral compounds under mild conditions. numberanalytics.comnih.gov Biocatalysts can facilitate the synthesis of enantiomerically pure amines and alcohols, which are critical intermediates for compounds like this compound. mdpi.comjocpr.comresearchgate.net Advances in genetic engineering are continually expanding the toolbox of available enzymes. researchgate.net

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often reducing them from hours to minutes. numberanalytics.commdpi.com It promotes energy efficiency and can lead to higher yields and selectivity compared to conventional heating methods. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs are highly convergent, combining three or more reactants in a single step to form complex products. tandfonline.com This approach enhances atom and step economy, drastically reducing waste and the need for purification of intermediates. tandfonline.com

| Methodology | Core Principle | Key Advantages | Relevance to Heterocycle Synthesis |

|---|---|---|---|

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, scalability, higher yields, process control springerprofessional.demdpi.com | Ideal for complex, multi-step synthesis of pyrrolidines and other heterocycles sci-hub.seuc.pt |

| Biocatalysis | Use of enzymes or whole cells as catalysts | High enantioselectivity, mild reaction conditions, biodegradable nih.govjocpr.com | Synthesis of chiral amines and alcohols as key building blocks mdpi.comwiley.com |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation | Reduced reaction times, increased yields, energy efficiency numberanalytics.com | Accelerates reactions like Paal-Knorr pyrrole (B145914) synthesis and other cyclizations mdpi.com |

| Multicomponent Reactions (MCRs) | Combining ≥3 reactants in one pot | High atom economy, reduced waste, operational simplicity tandfonline.com | Efficient construction of diverse heterocyclic libraries, including pyrrolidines tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel drug candidates by navigating the vastness of chemical space with unprecedented efficiency. rsc.orgnih.gov For scaffolds like this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly. nih.gov

Applications of AI/ML in scaffold design include:

Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs): These models can generate new molecules with specific property profiles. For instance, a model can be trained to produce derivatives of the pyrrolidinol scaffold that are predicted to have high binding affinity for a particular protein target. nih.gov

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds before they are synthesized. scispace.comnih.gov This helps prioritize the most promising candidates for synthesis and testing.

Retrosynthetic Analysis: AI tools can now predict viable synthetic routes for complex molecules, aiding chemists in the "make" phase of drug discovery and ensuring that computationally designed molecules are synthetically accessible. frontiersin.org

| AI/ML Technique | Function | Impact on Scaffold Design |

|---|---|---|

| Generative Models (VAEs, GANs) | Creates novel molecular structures based on learned chemical rules nih.govrsc.org | Enables scaffold-hopping and the design of diverse, novel derivatives with desired properties rsc.orgdigitellinc.com |

| Predictive QSAR Models | Predicts biological activity and physicochemical properties of virtual compounds scispace.com | Prioritizes high-potential candidates for synthesis, reducing wasted effort nih.gov |

| Active Learning Frameworks | Iteratively suggests which compounds to test next to most efficiently improve model accuracy | Accelerates the optimization cycle by focusing experimental resources on the most informative compounds digitellinc.com |

| Retrosynthesis Prediction | Proposes viable synthetic pathways for novel molecules frontiersin.org | Assesses the synthetic tractability of generated compounds early in the design phase |

Discovery of Novel Biological Targets for this compound Derivatives

The pyrrolidine (B122466) scaffold is a versatile component found in numerous bioactive compounds, targeting a wide range of biological entities from enzymes to receptors. nih.govnih.govfrontiersin.org While existing derivatives have known activities, future research will focus on identifying entirely new biological targets for compounds based on the this compound core.

Modern target identification strategies are moving beyond traditional hypothesis-driven approaches. Techniques like chemical proteomics and activity-based protein profiling (ABPP) allow for the unbiased screening of compounds against the entire proteome to identify direct binding partners.

Emerging areas for target discovery include:

Kinases: The human kinome remains a rich source of drug targets. nih.gov The pyrrolidinol scaffold could be elaborated to generate selective inhibitors for understudied kinases implicated in diseases like cancer and inflammatory disorders. scilit.com

Protein-Protein Interactions (PPIs): The three-dimensional nature of the pyrrolidinol scaffold makes it an excellent starting point for designing molecules that can disrupt or stabilize PPIs, which are often challenging to target with traditional flat, aromatic molecules. nih.govresearchgate.net

Epigenetic Targets: Histone-modifying enzymes and other epigenetic regulators are increasingly important targets in oncology and other fields. Derivatives could be designed to interact with the unique binding pockets of these enzymes.

A recent study highlighted the potential of pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), demonstrating that this class of compounds can be directed toward new and unconventional targets. nih.gov

Advancements in Chemical Probe Development for Biological Systems

A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that can be used to interrogate the function of a specific protein in biological systems. rsc.org The this compound scaffold serves as a promising starting point for the development of such probes.

The development of a chemical probe requires rigorous characterization to ensure its specificity. For example, a probe targeting a particular kinase should be profiled against a broad panel of other kinases to confirm its selectivity. nih.govmdpi.com A well-designed probe is often accompanied by a structurally similar but biologically inactive "negative control" to help validate that the observed biological effects are due to the intended target engagement. acs.org

Future directions in probe development will leverage:

Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold can enable the creation of irreversible inhibitors that form a covalent bond with a specific residue (like cysteine) on the target protein. rsc.org This can provide potent and durable target engagement.

Proteolysis-Targeting Chimeras (PROTACs): The scaffold could be used as the "warhead" portion of a PROTAC. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest. rsc.org

Photoaffinity Labeling: Attaching a photoreactive group to the scaffold allows the probe to be covalently cross-linked to its target protein upon exposure to UV light. This is a powerful tool for definitively identifying the direct binding partners of a compound within a complex biological sample.

By developing highly selective chemical probes based on the this compound scaffold, researchers can gain deeper insights into cellular signaling pathways and validate new drug targets for therapeutic intervention. nih.govrsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing trans-4-(4-Morpholinyl)-3-pyrrolidinol and its derivatives?

The compound can be synthesized via transition-metal-catalyzed hydrogen autotransfer reactions. For example, ruthenium catalysts enable alkylation-cyclization of primary amines with triols (e.g., 1,2,4-butanetriol) to yield 3-pyrrolidinol derivatives. This method avoids hazardous reagents and achieves high efficiency under reflux conditions in toluene . For dihydrochloride salt forms, purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to enhance stability .

Q. How should researchers characterize the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm stereochemistry and detect impurities (e.g., residual solvents or byproducts).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula.

- X-ray crystallography : Resolve absolute configuration for chiral centers, particularly when synthesizing enantiopure forms .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound may cause skin/eye irritation and respiratory distress. Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store in sealed containers under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction time. Systematic optimization using design-of-experiments (DoE) approaches is advised. For example, in ruthenium-catalyzed reactions, yields improve with strict control of moisture levels and stoichiometric ratios of amine to triol (ideally 1:2) .

Q. What strategies are effective for stabilizing this compound in aqueous solutions?

Salt forms (e.g., dihydrochloride) enhance solubility and stability. Buffered solutions (pH 6–7) with chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation. Lyophilization is recommended for long-term storage .

Q. How can researchers address challenges in detecting low-concentration metabolites of this compound in biological matrices?

Use LC-MS/MS with isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N analogs) for quantification. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates from plasma or urine. Validate methods against matrix effects using spike-recovery assays .

Q. What mechanistic insights exist for the pharmacological activity of this compound derivatives?

The morpholinyl and pyrrolidinol moieties enable interactions with G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Docking studies suggest hydrogen bonding with active-site residues (e.g., aspartate in protease targets). In vitro assays (e.g., fluorescence polarization) are used to measure binding affinity .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in cellular models?

- Range-finding assays : Start with 0.1–100 µM concentrations.

- Time-course analysis : Assess acute (24–48 hr) vs. chronic (>72 hr) effects.

- Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., known inhibitors). Data normalization to cell viability (MTT assay) is critical .

Q. What analytical methods are suitable for quantifying reaction intermediates during trans-4-(4-Morpholinyl)-3-pyrrolidinol synthesis?

Q. How can computational modeling guide the optimization of this compound derivatives?

Density functional theory (DFT) predicts regioselectivity in substitution reactions. Molecular dynamics simulations assess conformational stability in biological membranes. QSAR models prioritize derivatives with improved logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.